

# Biophysical Characterization of 19:0 PC Multilamellar Vesicles: Application Notes and Protocols

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Compound of Interest		
Compound Name:	19:0 PC	
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### Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) is a saturated phospholipid that forms stable multilamellar vesicles (MLVs), which serve as valuable model systems in various biophysical studies. The long, saturated acyl chains of **19:0 PC** result in a high gel-to-liquid crystalline phase transition temperature, making these vesicles particularly useful for studying membrane properties at elevated temperatures and for investigating the interactions of molecules with membranes in a solid-ordered state. These application notes provide a comprehensive overview of the biophysical properties of **19:0 PC** MLVs and detailed protocols for their preparation and use in common experimental assays.

# Physicochemical Properties of 19:0 PC

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is a phospholipid with two 19-carbon saturated fatty acid chains.[1][2][3] This long-chain saturated nature dictates its physical properties, such as a high phase transition temperature, which is a key parameter in the design of biophysical experiments.

# **Quantitative Data Summary**



The thermotropic behavior of **19:0 PC** multilamellar vesicles is characterized by a distinct pretransition and a main gel-to-liquid crystalline phase transition. The following table summarizes the key thermodynamic parameters for **19:0 PC** MLVs. For saturated diacyl phosphatidylcholines, both the pre- and main transition temperatures generally increase with the length of the acyl chain.[4][5]

Parameter	Symbol	Value	Method
Main Transition Temperature	Tm	62 °C	Not Specified
Pre-transition Temperature	Тр	Lower than Tm	Differential Scanning Calorimetry (DSC)

# Experimental Protocols Preparation of 19:0 PC Multilamellar Vesicles (MLVs)

This protocol describes the thin-film hydration method for the preparation of **19:0 PC** MLVs.

#### Materials:

- 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) powder
- Chloroform
- Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
- · Round-bottom flask
- Rotary evaporator
- Water bath
- Nitrogen gas stream (optional)
- Vortex mixer

#### Procedure:



- Lipid Film Formation:
  - Dissolve the desired amount of 19:0 PC powder in chloroform in a round-bottom flask.
  - Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept below the phase transition temperature of the lipid during this step.
  - For small volumes, the solvent can be evaporated under a gentle stream of nitrogen.
  - o Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Pre-warm the aqueous buffer to a temperature significantly above the main transition temperature of 19:0 PC (i.e., > 62°C).
  - Add the warm buffer to the round-bottom flask containing the dry lipid film.
  - Hydrate the lipid film by vortexing the flask vigorously for several minutes. The temperature of the suspension should be maintained above the Tm throughout the hydration process. This procedure will yield a milky suspension of multilamellar vesicles.

# Differential Scanning Calorimetry (DSC) of 19:0 PC MLVs

DSC is a powerful technique to determine the thermotropic phase behavior of lipid vesicles.

#### Materials:

- **19:0 PC** MLV suspension (prepared as described above)
- Differential Scanning Calorimeter
- DSC sample pans

#### Procedure:

Sample Preparation:



- Transfer a known amount of the **19:0 PC** MLV suspension into a DSC sample pan.
- Seal the pan hermetically.
- Prepare a reference pan containing the same volume of the corresponding buffer.
- DSC Analysis:
  - Place the sample and reference pans in the DSC instrument.
  - Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C).
  - Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 80°C).
  - Record the heat flow as a function of temperature.
  - Perform a cooling scan at the same rate to assess the reversibility of the transitions.
  - Typically, the second heating scan is used for data analysis to ensure a consistent thermal history.

#### Data Analysis:

- The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Tp) and the main transition (Tm).
- Determine the peak temperatures for Tp and Tm.
- $\circ$  Calculate the enthalpy of the main transition ( $\Delta H$ ) by integrating the area under the main transition peak.

# **Calcein Permeability Assay**

This assay is used to assess the permeability of the **19:0 PC** membrane to small molecules. Calcein is a fluorescent dye that self-quenches at high concentrations. Its release from the vesicles into the surrounding buffer results in an increase in fluorescence.



#### Materials:

- 19:0 PC MLVs
- Calcein
- Sephadex G-50 or similar size-exclusion chromatography column
- Fluorometer

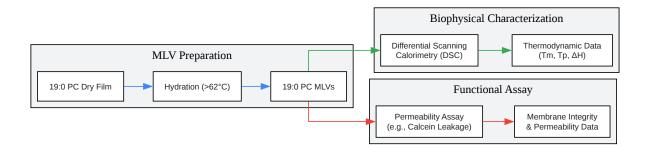
#### Procedure:

- Encapsulation of Calcein:
  - Prepare 19:0 PC MLVs by hydrating the lipid film with a concentrated solution of calcein (e.g., 50-100 mM in buffer). The hydration temperature must be above the Tm of 19:0 PC.
- · Removal of Unencapsulated Calcein:
  - Separate the calcein-loaded MLVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) preequilibrated with the desired buffer.
  - Collect the turbid fractions containing the liposomes.
- Permeability Measurement:
  - Dilute the calcein-loaded MLV suspension in the buffer to a suitable concentration for fluorescence measurements.
  - Place the suspension in a cuvette in a temperature-controlled fluorometer.
  - Monitor the fluorescence intensity over time at the excitation and emission wavelengths of calcein (e.g., 495 nm and 515 nm, respectively).
  - An increase in fluorescence indicates leakage of calcein from the vesicles.



- To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to the suspension to completely disrupt the vesicles and release all encapsulated calcein.
- Data Analysis:
  - Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(F t - F 0) / (F 100 - F 0)] \* 100 where:
    - F\_t is the fluorescence intensity at time t.
    - F 0 is the initial fluorescence intensity.
    - F 100 is the fluorescence intensity after adding detergent.

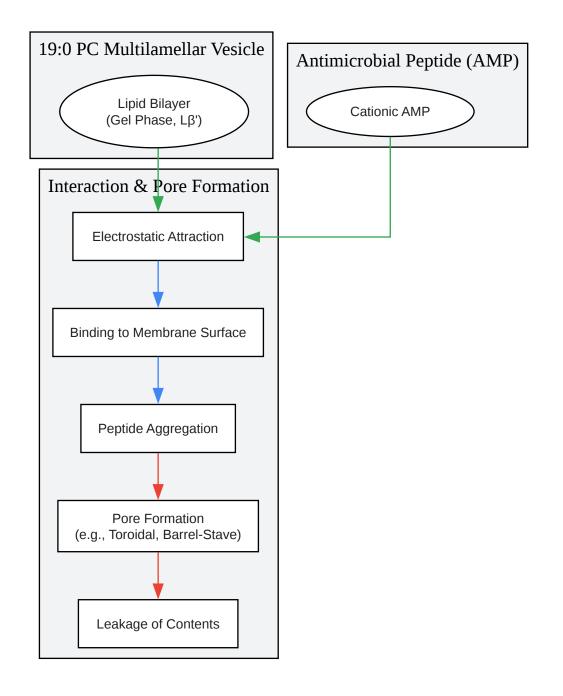
# **Visualizations**



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Caption: Experimental workflow for biophysical studies of 19:0 PC MLVs.





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Caption: Interaction of an antimicrobial peptide with a 19:0 PC MLV.

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